![molecular formula C22H21NO2 B14180971 4-Anilino-3-([1,1'-biphenyl]-4-yl)-1-hydroxybutan-2-one CAS No. 918785-08-7](/img/structure/B14180971.png)
4-Anilino-3-([1,1'-biphenyl]-4-yl)-1-hydroxybutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Anilino-3-([1,1’-biphenyl]-4-yl)-1-hydroxybutan-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an aniline group, a biphenyl moiety, and a hydroxybutanone backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-3-([1,1’-biphenyl]-4-yl)-1-hydroxybutan-2-one typically involves multi-step organic reactions. One common method includes the condensation of aniline with a biphenyl derivative, followed by the introduction of a hydroxybutanone group through a series of controlled reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored. The use of automated systems for temperature and pressure control, along with continuous stirring, ensures the consistency and quality of the final product. Industrial methods also focus on optimizing the reaction time and minimizing by-products to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Anilino-3-([1,1’-biphenyl]-4-yl)-1-hydroxybutan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves replacing one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles are used under controlled conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives, each with unique properties.
Wissenschaftliche Forschungsanwendungen
4-Anilino-3-([1,1’-biphenyl]-4-yl)-1-hydroxybutan-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.
Wirkmechanismus
The mechanism of action of 4-Anilino-3-([1,1’-biphenyl]-4-yl)-1-hydroxybutan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Anilino-3-quinolinecarbonitrile: Known for its kinase inhibitory properties and used in cancer research.
Quinazoline derivatives: Widely studied for their biological activities, including anti-cancer and anti-inflammatory effects.
Anilino-1,4-naphthoquinones: Investigated for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
4-Anilino-3-([1,1’-biphenyl]-4-yl)-1-hydroxybutan-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
918785-08-7 |
|---|---|
Molekularformel |
C22H21NO2 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
4-anilino-1-hydroxy-3-(4-phenylphenyl)butan-2-one |
InChI |
InChI=1S/C22H21NO2/c24-16-22(25)21(15-23-20-9-5-2-6-10-20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h1-14,21,23-24H,15-16H2 |
InChI-Schlüssel |
FQRCIKYMKLMUTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CNC3=CC=CC=C3)C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


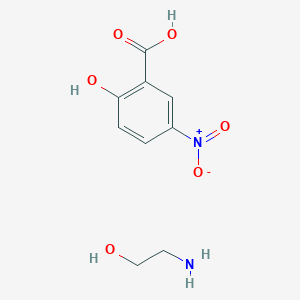
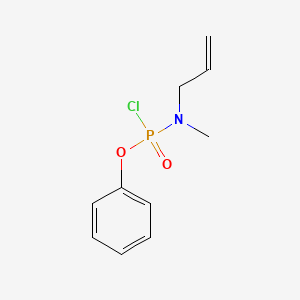
![3-Benzoyl-N-[(1H-indol-3-yl)methyl]benzamide](/img/structure/B14180903.png)

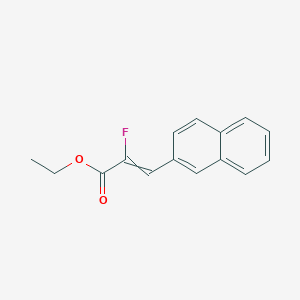
![6-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14180914.png)
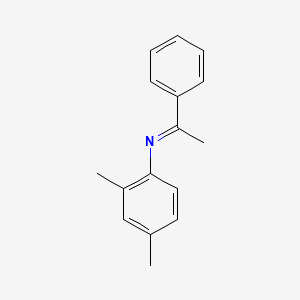

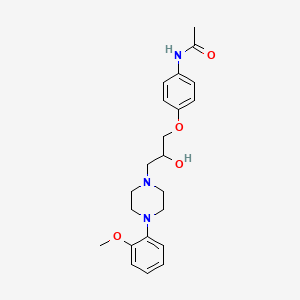

![2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-](/img/structure/B14180963.png)
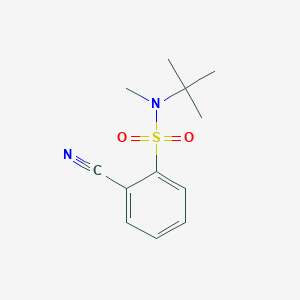
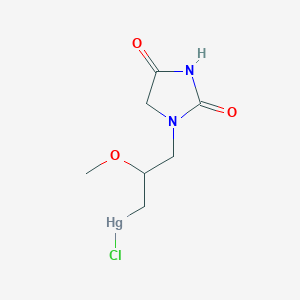
![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
